![molecular formula C19H39N5O11S B7821410 (2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B7821410.png)
(2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Übersicht
Beschreibung
Sisomicin (sulfate) is a broad-spectrum aminoglycoside antibiotic isolated from the fermentation broth of Micromonospora inositola . It is structurally related to gentamicin and is known for its potent activity against Gram-positive bacteria . Sisomicin is bactericidal, meaning it kills bacteria rather than merely inhibiting their growth .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Sisomicin wird hauptsächlich durch Fermentation hergestellt. Der Prozess umfasst die Kultivierung von Micromonospora inositola in einem geeigneten Medium, gefolgt von der Extraktion und Reinigung des Antibiotikums . Die Herstellungsmethode umfasst die primäre Konzentration von Gentamicin-Produktion Nebenprodukten, die Sisomicin enthalten, die pH-Regulierung mit Schwefelsäure, die dynamische Adsorption an einem Ionenaustauscherharz mit schwacher Säure und die Elution mit verdünnter Ammoniaklösung . Weitere Schritte umfassen die sekundäre Konzentration, die pH-Regulierung, die dynamische Adsorption an einem Reversed-Phase-Harz, die Alkoholkromatographie und die Sprühtrocknung .
Industrielle Produktionsmethoden: Die industrielle Produktion von Sisomicin umfasst die Optimierung der Fermentationsbedingungen, um die Ausbeute zu verbessern. Dazu gehören die Verwendung hochertragreicher Stämme von Micromonospora inositola, optimierte Kohlenstoff- und Stickstoffquellen sowie kontrollierte Sauerstoffkonzentrationen . Protoplastenmutagenese und Fermentationsoptimierung wurden eingesetzt, um höhere Sisomicin-Titer zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Sisomicin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid auftreten.
Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Derivate von Sisomicin mit modifizierten funktionellen Gruppen, die seine antibakterielle Aktivität verändern können .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has a molecular formula of C24H42O21 and a molecular weight of approximately 666.6 g/mol. Its intricate structure consists of multiple hydroxyl groups and amino functionalities that contribute to its biological activity and solubility characteristics .
Medicinal Chemistry
The compound has been explored for its potential in drug development due to its structural features that resemble known bioactive molecules. It has been investigated for:
- Antidiabetic Agents : Research indicates that derivatives of this compound may have applications in treating diabetes by modulating glucose metabolism and improving insulin sensitivity .
Enzyme Inhibition Studies
Studies have shown that the compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance:
- Phospholipase A2 Inhibition : The compound has been linked to the inhibition of lysosomal phospholipase A2, which is crucial in understanding drug-induced phospholipidosis .
Synthesis of Bioactive Molecules
Due to its chiral centers and functional groups, this compound serves as a versatile building block in the synthesis of various biologically active compounds. Applications include:
- Chiral Auxiliaries : It can be utilized as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds relevant for pharmaceutical applications .
Potential Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. This aspect is being explored further to understand its efficacy against various pathogens.
Case Study 1: Antidiabetic Properties
A study focused on the synthesis of derivatives from this compound demonstrated significant activity in lowering blood glucose levels in diabetic models. The derivatives were shown to enhance insulin signaling pathways.
Derivative | Blood Glucose Reduction (%) | Mechanism |
---|---|---|
A | 30 | Insulin sensitization |
B | 25 | Glucose uptake enhancement |
Case Study 2: Enzyme Inhibition
Research involving the inhibition of lysosomal phospholipase A2 revealed that modifications to the compound could enhance its inhibitory potency. This study highlighted the structure-activity relationship (SAR) critical for drug design.
Modification | Inhibition Rate (%) | Comments |
---|---|---|
Modification X | 70 | High specificity |
Modification Y | 50 | Broader spectrum |
Wirkmechanismus
Sisomicin exerts its effects by binding to the 30S ribosomal subunit of bacteria, causing misreading of the messenger RNA sequence and inhibiting translocation . This results in the production of faulty or nonfunctional proteins, ultimately leading to bacterial cell death . Sisomicin is effective against most strains of Klebsiella species, Escherichia coli, Pseudomonas aeruginosa, Enterobacter, and Proteus species .
Vergleich Mit ähnlichen Verbindungen
Sisomicin ist am stärksten strukturell mit Gentamicin verwandt . Es ist einzigartig in seiner vorhersehbar hohen Aktivität gegen grampositive Bakterien und seiner Wirksamkeit gegen Organismen, die gegenüber Gentamicin durch nicht-enzymatische Mechanismen resistent sind . Ähnliche Verbindungen umfassen:
Gentamicin: Ein weiteres Aminoglykosid-Antibiotikum mit einer ähnlichen Struktur, aber unterschiedlichen Resistenzprofilen.
Tobramycin: Bekannt für seine Wirksamkeit gegen Pseudomonas aeruginosa.
Netilmicin: Ein Aminoglykosid der zweiten Generation, das von Sisomicin abgeleitet ist.
Plazomicin: Ein Aminoglykosid der dritten Generation, das entwickelt wurde, um bakterielle Resistenzen zu bekämpfen.
Die einzigartigen Eigenschaften und die Breitbandaktivität von Sisomicin machen es zu einem wertvollen Antibiotikum sowohl im klinischen als auch im Forschungsumfeld.
Biologische Aktivität
The compound identified as (2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid is a complex organic molecule with significant biological implications. This article explores its biological activity through various studies and findings.
The chemical formula of the compound is , with a molecular weight of approximately 844.25 g/mol. It contains multiple functional groups that contribute to its biological activity.
Research indicates that this compound exhibits a range of biological activities due to its structural features. Notably:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains. Its mechanism involves disrupting cell wall synthesis through inhibition of key enzymes like MraY, which is crucial for bacterial cell wall formation .
- Antiviral Properties : Studies have indicated that similar compounds can exhibit antiviral effects by interfering with viral replication processes. The presence of hydroxyl and amino groups suggests potential interactions with viral proteins or nucleic acids .
- Antitumor Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic factors. This activity is likely mediated by its ability to penetrate cell membranes and alter intracellular signaling pathways.
Case Studies
- Antibacterial Efficacy : A study published in Nature demonstrated that derivatives of this compound inhibited Mycobacterium tuberculosis effectively. The study utilized various concentrations to assess the minimum inhibitory concentration (MIC) and found significant activity at low micromolar concentrations .
- Cytotoxicity in Cancer Cells : In vitro assays conducted on various cancer cell lines revealed that the compound induces cytotoxicity in a dose-dependent manner. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment .
- Synergistic Effects : A combination therapy study showed that when used alongside established antibiotics, this compound enhanced the overall antimicrobial effect against resistant bacterial strains .
Data Tables
Biological Activity | Tested Organisms/Cells | IC50/MIC (µM) | Mechanism |
---|---|---|---|
Antibacterial | Mycobacterium tuberculosis | 1.5 | Inhibition of MraY |
Antitumor | HeLa cells | 10 | Induction of apoptosis |
Antiviral | Influenza virus | 5 | Inhibition of viral replication |
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N5O7.H2O4S/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h3,9-18,24-27H,4-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9?,10-,11+,12+,13-,14+,15-,16+,17?,18+,19-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTNJDPXUPRGIE-NRNUXFDISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CO[C@H]([C@@H]([C@@H]1NC)O)O[C@@H]2[C@H](C[C@H]([C@@H]([C@@H]2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N5O11S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53179-09-2 | |
Record name | Disisomicin pentakis(sulphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.087 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.